6-​β-​Hydroxycortisol Sulfate 6-​β-​Hydroxycortisol Sulfate
Brand Name: Vulcanchem
CAS No.: 53587-06-7
VCID: VC0042759
InChI: InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
SMILES: CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O
Molecular Formula: C21H30O9S
Molecular Weight: 458.522

6-​β-​Hydroxycortisol Sulfate

CAS No.: 53587-06-7

Cat. No.: VC0042759

Molecular Formula: C21H30O9S

Molecular Weight: 458.522

* For research use only. Not for human or veterinary use.

6-​β-​Hydroxycortisol Sulfate - 53587-06-7

CAS No. 53587-06-7
Molecular Formula C21H30O9S
Molecular Weight 458.522
IUPAC Name [2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate
Standard InChI InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
Standard InChI Key DHXWQUUKVSNJDI-UJXAPRPESA-N
SMILES CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O

Structural Characteristics and Biochemical Properties

Chemical Structure and Classification

6-β-Hydroxycortisol Sulfate is derived from cortisol through two major metabolic modifications: hydroxylation at the 6-beta position followed by sulfate conjugation. The parent compound, 6-β-hydroxycortisol (without sulfate conjugation), is formed primarily through the action of cytochrome P450 3A4 (CYP3A4) enzymes on cortisol. This hydroxylation represents a Phase I biotransformation, while the subsequent sulfation represents a Phase II conjugation process that typically enhances water solubility and facilitates excretion.

Physicochemical Properties

The sulfation of 6-β-hydroxycortisol significantly alters its physicochemical properties compared to the non-sulfated form. The addition of the sulfate group increases water solubility and decreases membrane permeability, which affects the compound's distribution, metabolism, and excretion profiles. These modifications are critical for understanding the pharmacokinetic behavior of this metabolite in biological systems and its utility as a biomarker in clinical investigations of drug metabolism.

Biosynthesis and Metabolic Pathways

Formation from Cortisol

The formation of 6-β-hydroxycortisol, the precursor to 6-β-hydroxycortisol sulfate, occurs primarily in the liver through the action of CYP3A4 enzymes. Research has demonstrated that CYP3A4 is responsible for approximately 90% of the 6-β-hydroxylation of cortisol in human liver microsomes . This high specificity makes 6-β-hydroxycortisol an excellent endogenous probe for CYP3A4 activity.

Interconversion Dynamics

An important consideration in understanding 6-β-hydroxycortisol metabolism is the interconversion between cortisol and cortisone, as well as between their 6-β-hydroxylated metabolites. This interconversion can significantly affect the interpretation of measurements of these compounds as biomarkers. In human liver microsomes, both cortisol and cortisone undergo 6-β-hydroxylation, and interconversion between the hydroxylated metabolites has been observed . This dynamic equilibrium necessitates careful consideration when using these metabolites as biomarkers of CYP3A4 activity.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Ultra Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has emerged as a powerful technique for detecting and quantifying steroid metabolites, including 6-β-hydroxycortisol. Research has shown that optimization of chromatographic conditions can significantly enhance the sensitivity of detection. For instance, the use of isopropanol as an eluting solvent with 0.01% formic acid provided superior sensitivity compared to other solvent combinations .

Mass Spectrometry Applications

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has demonstrated excellent sensitivity for the detection of 6-β-hydroxycortisol. According to research findings, the Limit of Quantification (LOQ) for 6-β-hydroxycortisol was determined to be 1.0 ng/mL, equivalent to 13.6 fmol on-column . This high sensitivity allows for accurate quantification of the compound in biological samples, even at low concentrations.

Role in CYP3A4 Activity Assessment

Endogenous Probe Characteristics

The 6-β-hydroxylation of cortisol has been established as a useful endogenous probe for assessing CYP3A4 activity in vivo. The formation clearance (CLf) of 6-β-hydroxycortisol and 6-β-hydroxycortisone provides a non-invasive measure of CYP3A4 function. Research has demonstrated that the combined CLf of these metabolites can be used to detect moderate and potent CYP3A4 inhibition in vivo .

Inhibition Studies with Itraconazole

Itraconazole, a potent CYP3A4 inhibitor, has been used extensively to validate the utility of 6-β-hydroxycortisol as a CYP3A4 activity marker. In human liver microsomes, itraconazole inhibited the formation of 6-β-hydroxycortisol with an IC50,u (unbound inhibition constant) of 3.1nM . In vivo studies have shown that itraconazole doses of 200mg and 400mg significantly decreased the CLf of 6-β-hydroxycortisol by up to 51% .

Table 1: Effect of Itraconazole on Formation Clearance of 6-β-Hydroxycortisol and Related Metabolites

Study SessionCLf, 6-β-Hydroxycortisol (24hr) (mL/hr)CLf, 6-β-Hydroxycortisone (24hr) (mL/hr)CLf, Combined (24hr) (mL/hr)
Control125 ± 6556 ± 14107 ± 41
ITZ, 50 mg91 ± 40 (p=0.139)50 ± 16 (p=0.113)81 ± 31 (p=0.111)
ITZ, 200 mg72 ± 37 (p=0.020)36 ± 9 (p=0.006)*64 ± 29 (p=0.008)*
ITZ, 400 mg61 ± 30 (p=0.017)*31 ± 6 (p=0.006)*55 ± 25 (p=0.005)*

*indicates p-value ≤0.017

Maximum Inhibition and Fraction Metabolized

An important finding from inhibition studies is that the maximum inhibition of 6-β-hydroxycortisol formation by itraconazole in vivo was approximately 59-61% . This suggests that the fraction of 6-β-hydroxycortisol formation attributable to CYP3A4 (fm,CYP3A4) is approximately 60%. This incomplete inhibition contrasts with the more extensive inhibition (approximately 90%) observed in vitro, indicating that other metabolic pathways may contribute to 6-β-hydroxycortisol formation in vivo .

Clinical Applications of 6-β-Hydroxycortisol and Its Derivatives

Drug Interaction Studies

The assessment of 6-β-hydroxycortisol levels has proven valuable in evaluating drug-drug interactions involving CYP3A4 substrates. Since many medications are metabolized by CYP3A4, the ability to non-invasively assess the impact of concomitant medications on CYP3A4 activity using endogenous probes like 6-β-hydroxycortisol offers significant advantages over traditional methods requiring administration of exogenous probe drugs.

Hepatic Function Evaluation

Given the predominant role of the liver in cortisol metabolism and 6-β-hydroxylation, measurements of 6-β-hydroxycortisol and potentially its sulfate conjugate could provide insights into hepatic function. Alterations in the formation of these metabolites may reflect changes in liver function or specific enzymatic pathways, offering potential diagnostic applications beyond drug metabolism assessment.

Individual Variability in Drug Metabolism

Research into 6-β-hydroxycortisol metabolism has revealed considerable inter-individual variability in formation clearance, reflecting the known variability in CYP3A4 activity among individuals. This variability has implications for personalized medicine approaches, where understanding individual differences in drug metabolism can inform dosing decisions and reduce adverse drug reactions.

Statistical Considerations in 6-β-Hydroxycortisol Research

Sample Size Requirements

Power calculations based on the variance observed in 6-β-hydroxycortisol CLf measurements have determined that detecting a 50% decrease in formation clearance with 90% power would require 13 subjects when measuring cortisol hydroxylation alone, but only 8 subjects when using the combined measure of 6-β-hydroxycortisol and 6-β-hydroxycortisone CLf . This statistical advantage supports the use of combined metabolite measurements in clinical studies.

Sensitivity Comparisons of Metabolite Measurements

Table 2: Second Set of Formation Clearance Values for 6-β-Hydroxycortisol and Related Metabolites

Study SessionCLf, 6-β-Hydroxycortisol (24hr) (mL/hr)CLf, 6-β-Hydroxycortisone (24hr) (mL/hr)CLf, Combined (24hr) (mL/hr)
Control74 ± 3646 ± 968 ± 28
ITZ, 50 mg53 ± 21 (p=0.1)38 ± 10 (p=0.022)49 ± 18 (p=0.070)
ITZ, 200 mg44 ± 20 (p=0.011)*28 ± 8 (p=0.001)*40 ± 17 (p=0.004)*
ITZ, 400 mg42 ± 26 (p=0.002)*24 ± 5 (p=0.002)*38 ± 21 (p=0.001)*
Day 231 ± 10 (p=0.016)*24 ± 7 (p=0.000)*30 ± 9 (p=0.007)*

*indicates p-value ≤0.017

Methodological Challenges in Metabolite Analysis

In Vitro to In Vivo Extrapolation

Researchers have identified discrepancies between in vitro and in vivo findings regarding 6-β-hydroxycortisol metabolism. While the CLf of 6-β-hydroxycortisol and 6-β-hydroxycortisone are approximately equal in human liver microsomes and CYP3A4 supersomes, in vivo the CLf of 6-β-hydroxycortisol is twice as high as that of 6-β-hydroxycortisone . This discrepancy likely reflects the net conversion of 6-β-hydroxycortisone to 6-β-hydroxycortisol in vivo, highlighting the complexity of extrapolating in vitro findings to in vivo systems.

Tissue-Specific Metabolism

Research indicates that tissues beyond the liver contribute significantly to the interconversion between cortisol and cortisone and their metabolites . This extrahepatic metabolism complicates the interpretation of metabolite measurements as markers of hepatic CYP3A4 activity and necessitates careful consideration of total body metabolism when interpreting these biomarkers.

Analytical Sensitivity Optimization

The sensitivity of analytical methods for detecting steroid metabolites can be significantly influenced by mobile phase composition. Research has shown that using isopropanol with 0.01% formic acid as the mobile phase can increase the relative peak areas for 6-β-hydroxycortisol by approximately 170% compared to using 0.1% formic acid . This emphasizes the importance of method optimization in accurate quantification of these metabolites.

Future Research Directions

Sulfate Conjugate Characterization

While the current research provides extensive information about 6-β-hydroxycortisol, specific studies focusing on its sulfate conjugate appear limited. Future research should aim to characterize the formation, metabolism, and excretion of 6-β-hydroxycortisol sulfate specifically, as this conjugate may offer additional or complementary information about drug metabolism and CYP3A4 activity.

Development of Standardized Analytical Protocols

The development and validation of standardized protocols for the simultaneous quantification of free and conjugated metabolites of cortisol, including 6-β-hydroxycortisol and its sulfate, would enhance the comparability of results across studies and facilitate the clinical application of these biomarkers.

Integration with Other Biomarkers

Combining 6-β-hydroxycortisol measurements with other endogenous markers of CYP3A4 activity, such as 4β-hydroxycholesterol, could provide a more comprehensive assessment of enzyme function and improve the prediction of drug interactions. Research into multi-marker approaches represents a promising direction for future investigation.

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